L-Glutaryl Carnitine-d9 Chloride
Description
Overview of Carnitine Acyltransferases and their Role in Metabolic Pathways
Carnitine acyltransferases are a family of essential enzymes that regulate cellular energy metabolism. proteopedia.org Their primary function is to catalyze the reversible transfer of acyl groups—carbon chains derived from the breakdown of fats and amino acids—between Coenzyme A (CoA) and L-carnitine. nih.gov This process is fundamental for moving these acyl groups across the inner mitochondrial membrane, which is otherwise impermeable to them. columbia.edunih.gov
The carnitine shuttle system involves several key enzymes:
Carnitine Palmitoyltransferase I (CPT-I): Located on the outer mitochondrial membrane, CPT-I initiates the process by converting long-chain acyl-CoAs into acylcarnitines. columbia.eduyoutube.com
Carnitine-Acylcarnitine Translocase (CACT): This transporter moves the newly formed acylcarnitines across the inner mitochondrial membrane into the mitochondrial matrix. youtube.comyoutube.com
Carnitine Palmitoyltransferase II (CPT-II): Situated on the inner mitochondrial membrane, CPT-II reverses the process, converting the acylcarnitines back into acyl-CoAs and freeing L-carnitine to be shuttled back out. columbia.eduyoutube.com
Once inside the mitochondria, the acyl-CoAs can enter the β-oxidation pathway to be broken down for energy production. proteopedia.orgyoutube.com Besides their role in fatty acid oxidation, carnitine acyltransferases, such as carnitine acetyltransferase (CrAT), also manage the pool of short- and medium-chain acyl-CoAs derived from various metabolic pathways, thereby maintaining the crucial balance between free CoA and acylated CoA within the mitochondria. grantome.comhmdb.ca
L-Glutaryl Carnitine: Endogenous Significance as an Acylcarnitine Metabolite
L-Glutaryl carnitine (C5DC) is an acylcarnitine, specifically an ester of L-carnitine and glutaric acid. hmdb.ca It is a naturally occurring, or endogenous, metabolite found in human tissues and biofluids. hmdb.canih.gov Its formation is a key step in specific metabolic pathways, serving as a mechanism to buffer and export glutaryl-CoA, an intermediate that can be toxic if it accumulates. nih.govfrontiersin.org By converting glutaryl-CoA to glutarylcarnitine (B602354), the cell can transport this five-carbon dicarboxylic acid out of the mitochondria for excretion in the urine, a process that serves as a detoxification pathway. nih.govnih.gov
Involvement in Lysine (B10760008), Hydroxylysine, and Tryptophan Degradation Pathways
The primary origin of L-Glutaryl Carnitine is the catabolism (breakdown) of three essential amino acids: L-lysine, L-hydroxylysine, and L-tryptophan. nih.govfamiliasga.comnih.gov These pathways converge to produce a common intermediate molecule: glutaryl-CoA. qiagen.comresearchgate.net
The breakdown process occurs through a series of enzymatic steps primarily within the mitochondria. familiasga.com Under normal physiological conditions, the enzyme glutaryl-CoA dehydrogenase (GCDH) further metabolizes glutaryl-CoA into crotonyl-CoA. nih.govfamiliasga.com However, when the catabolic flux through this pathway is high or when the GCDH enzyme is deficient, glutaryl-CoA levels rise. To prevent the toxic accumulation of glutaryl-CoA and the sequestration of the essential Coenzyme A pool, the excess glutaryl-CoA is esterified with L-carnitine to form L-Glutaryl Carnitine. frontiersin.orgfamiliasga.com
Interplay with Mitochondrial Fatty Acid Beta-Oxidation
While not a direct intermediate of fatty acid beta-oxidation, L-Glutaryl Carnitine's metabolism is intrinsically linked to this critical energy-producing process. The connection is established through the shared resources of L-carnitine and Coenzyme A (CoA). nih.govmdpi.com Fatty acid beta-oxidation is heavily dependent on the carnitine shuttle to transport long-chain fatty acids into the mitochondria. nih.govkhanacademy.org
In metabolic states where there is an overproduction of glutaryl-CoA (such as in Glutaric Acidemia Type I), the increased formation of L-Glutaryl Carnitine can deplete the mitochondrial pool of free L-carnitine. frontiersin.org This condition, known as secondary carnitine deficiency, can impair the transport of long-chain fatty acids into the mitochondria, thereby hindering their oxidation for energy. nih.govnih.gov This demonstrates a crucial metabolic interplay: a block in amino acid degradation can indirectly disrupt fatty acid metabolism by consuming the necessary transport molecules.
Relevance of L-Glutaryl Carnitine in Inherited Metabolic Disorders Research
The measurement of acylcarnitines, including L-Glutaryl Carnitine, is a cornerstone of newborn screening and the diagnosis of various inherited metabolic disorders. nih.govnih.gov The use of stable isotope-labeled internal standards, such as L-Glutaryl Carnitine-d9 Chloride, in tandem mass spectrometry (MS/MS) allows for the highly accurate quantification of specific acylcarnitines in blood and urine. nih.govnih.gov An abnormal profile of these metabolites provides a biochemical signature that can point to a specific enzyme deficiency. nih.gov
Association with Glutaric Acidemia Type I (GA1) and Glutaryl-CoA Dehydrogenase Deficiency Research
L-Glutaryl Carnitine is a key biomarker for Glutaric Acidemia Type I (GA1), an autosomal recessive neurometabolic disorder. nih.govfamiliasga.com GA1 is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). familiasga.comnih.gov This enzyme defect blocks the degradation pathway of lysine, hydroxylysine, and tryptophan, leading to the accumulation of glutaryl-CoA. nih.govnih.gov
The excess glutaryl-CoA is then converted into L-Glutaryl Carnitine and other metabolites like glutaric acid and 3-hydroxyglutaric acid. nih.govnih.gov Consequently, individuals with GA1 have significantly elevated levels of L-Glutaryl Carnitine (C5DC) in their blood and urine. nih.govfamiliasga.com This elevation is a primary marker used in newborn screening programs to detect the disorder. nih.govmdpi.com However, some patients, known as "low excretors," may have only borderline elevations, making diagnosis more challenging and highlighting the need for sensitive analytical methods and sometimes further genetic testing. familiasga.commdpi.com
Table 1: Biochemical Markers in Glutaric Acidemia Type I (GA1)
| Analyte | Biological Fluid | Finding in GA1 | Significance |
| L-Glutaryl Carnitine (C5DC) | Plasma / Dried Blood Spot | Significantly Elevated nih.gov | Primary biomarker for newborn screening. mdpi.com |
| L-Glutaryl Carnitine (C5DC) | Urine | Significantly Elevated familiasga.com | Confirmatory diagnostic marker, useful in cases with normal plasma levels. familiasga.com |
| Glutaric Acid | Urine | Elevated nih.gov | A key diagnostic organic acid. |
| 3-Hydroxyglutaric Acid | Urine | Elevated nih.govnih.gov | Considered a major neurotoxic metabolite in the disease. nih.gov |
| Free Carnitine | Plasma | Often Decreased nih.gov | Indicates secondary carnitine deficiency due to excessive glutarylcarnitine formation. frontiersin.org |
Role in Understanding Organic Acidemias and Carnitine Homeostasis
Beyond GA1, the study of L-Glutaryl Carnitine contributes to the broader understanding of organic acidemias and carnitine homeostasis. Organic acidemias are a class of inherited metabolic disorders where specific organic acids accumulate due to enzyme deficiencies, leading to the formation of abnormal acyl-CoA compounds. researchgate.net
A common feature in many of these disorders is the development of secondary carnitine deficiency. The body's natural detoxification response is to conjugate the accumulating toxic acyl-CoAs with carnitine to form excretable acylcarnitines. nih.govmdpi.com While this process helps remove harmful metabolites, it can deplete the body's total carnitine stores. researchgate.net Monitoring the levels of L-Glutaryl Carnitine and other acylcarnitines helps researchers and clinicians understand the severity of the metabolic block and the status of carnitine homeostasis in the patient, guiding therapeutic strategies aimed at restoring this balance. nih.gov
Rationale for Utilizing Stable Isotope-Labeled Compounds in Biochemical Research
Stable isotope labeling is a powerful technique in which non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are incorporated into molecules to act as tracers. creative-proteomics.commetsol.com This method allows researchers to track the metabolic fate and distribution of these labeled compounds within biological systems without altering their fundamental chemical and biological properties. metsol.commoravek.com The use of stable isotopes is particularly advantageous for studies in humans as it avoids the risks associated with radioactive isotopes. metsol.comdiagnosticsworldnews.com This technique has become indispensable in various fields, including metabolism research, drug development, and clinical diagnostics. moravek.comdiagnosticsworldnews.com
Importance of Deuterated Internal Standards in Quantitative Metabolomics
Quantitative metabolomics aims to measure the concentrations of numerous small molecules (metabolites) in a biological sample. A significant challenge in this field is the variability that can be introduced during sample preparation and analysis. isolife.nl Deuterated internal standards are considered the gold standard for achieving accurate and reproducible quantification in mass spectrometry-based metabolomics. aptochem.com
An ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during extraction and ionization. aptochem.com By adding a known amount of a deuterated standard, such as this compound, to a sample, researchers can correct for variations in sample handling, injection volume, and instrument response. aptochem.comclearsynth.com This normalization is crucial for comparing metabolite levels across different samples and experiments, thereby enhancing the reliability of the data. isolife.nlclearsynth.com The use of stable isotope-labeled internal standards helps to account for matrix effects, where other components in a complex biological sample can suppress or enhance the ionization of the target analyte. clearsynth.com
Advantages of Deuterium Labeling for Mass Spectrometry-Based Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that identifies and quantifies compounds based on their mass-to-charge ratio. nih.gov Deuterium labeling offers several distinct advantages for MS-based analysis:
Mass Differentiation: The primary advantage of using a deuterated standard is the mass difference it creates between the standard and the endogenous (unlabeled) analyte. clearsynth.com This mass shift allows the mass spectrometer to distinguish between the two compounds, even if they have identical chemical properties and chromatographic retention times. aptochem.comnih.gov
Co-elution: Because deuterated standards are chemically almost identical to their non-labeled counterparts, they typically co-elute during chromatographic separation. aptochem.com This is a critical feature for an internal standard as it ensures that both the analyte and the standard experience the same conditions throughout the analytical process, leading to more accurate correction for any variations. aptochem.com
Improved Accuracy and Precision: By correcting for variability, deuterated internal standards significantly improve the accuracy and precision of quantitative measurements. clearsynth.com This allows for the reliable detection of subtle but biologically significant changes in metabolite concentrations.
Method Robustness: The incorporation of deuterated standards enhances the robustness of analytical methods, making them less susceptible to day-to-day variations and improving inter-laboratory comparability. aptochem.com
Structural Elucidation: Strategic deuterium labeling can also be used to help elucidate the fragmentation pathways of ions in a mass spectrometer, providing insights into the structure of the molecule. spectroscopyonline.com
Interactive Data Table: Properties of L-Glutaryl Carnitine
| Property | Value | Source |
| IUPAC Name | (3R)-3-(4-carboxybutanoyloxy)-4-(trimethylazaniumyl)butanoate | PubChem nih.gov |
| Molecular Formula | C12H21NO6 | PubChem nih.gov |
| Molecular Weight | 275.30 g/mol | PubChem nih.gov |
| InChI Key | NXJAXUYOQLTISD-SECBINFHSA-N | PubChem nih.gov |
| Classification | Acyl carnitine | HMDB hmdb.ca |
Structure
2D Structure
Properties
Molecular Formula |
C12H22ClNO6 |
|---|---|
Molecular Weight |
320.81 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H21NO6.ClH/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;/h9H,4-8H2,1-3H3,(H-,14,15,16,17);1H/t9-;/m1./s1/i1D3,2D3,3D3; |
InChI Key |
RKBZRCSKOSLNQQ-AHPUWFQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Advanced Analytical Strategies for L Glutaryl Carnitine and Its Deuterated Analog L Glutaryl Carnitine D9 Chloride
Sample Preparation Techniques for Complex Biological Matrices in Metabolomics Research
Effective sample preparation is a critical first step to remove interfering substances and enrich the analytes of interest from complex biological samples such as plasma, urine, and tissues. nih.govnih.govcore.ac.uk
Extraction Methodologies for Acylcarnitines
A common initial step in the extraction of acylcarnitines from biological samples is protein precipitation. This is often achieved using organic solvents like methanol (B129727) or a mixture of acetonitrile (B52724) and methanol. acs.org For instance, a solution of acetonitrile/methanol (3:1, v/v) can be effective as it results in a precipitate that adheres well to the tube wall, simplifying the collection of the supernatant. acs.org
Following protein precipitation, solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of acylcarnitines. nih.govnih.gov Cation-exchange SPE is particularly suitable for acylcarnitines due to their positively charged quaternary amine group. acs.orgnih.gov The use of a propylsulfonic acid-functionalized silica (B1680970) matrix is a common choice for this purpose. oup.com After loading the sample onto the SPE column and washing away interfering compounds, the acylcarnitines are eluted with a solvent mixture designed to disrupt the ion-exchange interaction, such as water/methanol/acetic acid. acs.org This process yields recoveries of carnitine and acylcarnitines typically in the range of 77-85%. acs.orgacs.org Online SPE coupled with high-performance liquid chromatography (HPLC) offers an automated and rapid approach, with recoveries reported to be between 98% and 105%. core.ac.uknih.gov
Derivatization Strategies and their Impact on Analytical Performance
Derivatization is often employed to improve the chromatographic and mass spectrometric properties of acylcarnitines. nih.govnih.gov A prevalent strategy is the conversion of acylcarnitines to their butyl esters using butanolic HCl. nih.govnih.gov This butylation is particularly advantageous for dicarboxylic acylcarnitines like glutaryl carnitine, as it derivatizes both carboxyl groups, which helps in discriminating them from isobaric compounds. nih.gov Butylation has also been shown to increase the ionization efficiency of acylcarnitines in electrospray ionization. nih.gov
Other derivatization reagents have also been explored. Pentafluorophenacyl trifluoromethanesulfonate (B1224126) has been used to derivatize carnitine and acylcarnitines, with the reaction being rapid and complete without causing hydrolysis of the acylcarnitine esters. acs.orgacs.org Another approach involves derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH), which modifies all carboxyl groups and has been shown to increase the signal intensity of acylcarnitines and lead to a predictable linear elution profile on a reversed-phase column. plos.orgresearchgate.net More recently, a microwave-assisted derivatization with Tmt-PP (p-[3,5-(dimethylamino)-2,4,6-triazine] benzene-1-sulfonyl piperazine) has been developed to enhance the LC-MS/MS determination of acylcarnitines. acs.org
However, it is important to note that some derivatization processes, such as the preparation of butyl esters, can potentially lead to partial hydrolysis of acylcarnitines. nih.gov Therefore, the choice of derivatization strategy must be carefully considered based on the specific analytical goals. Some methods have been developed to analyze acylcarnitines without derivatization, which can simplify sample preparation but may require more sophisticated chromatographic or mass spectrometric techniques to resolve isomers and overcome matrix effects. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS is the cornerstone for the sensitive and specific quantification of L-glutaryl carnitine and its internal standard. nih.govcore.ac.uknih.govnih.govnih.govnih.govacs.org The development of a robust LC-MS/MS method involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Chromatographic Separation Parameters for L-Glutaryl Carnitine and Related Isomers
The primary challenge in the analysis of glutaryl carnitine is its separation from isomeric and isobaric compounds. nih.gov Flow injection analysis, while high-throughput, does not provide this necessary separation. nih.gov Therefore, chromatographic separation, typically using reversed-phase liquid chromatography, is essential. nih.govnih.gov
Ultra-performance liquid chromatography (UPLC) is often employed to achieve the high resolution required to separate C5-dicarboxylic (C5DC) carnitine isomers. nih.gov A common approach involves using a C18 or C8 reversed-phase column. nih.govresearchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous solution containing an ion-pairing agent or an acid and an organic solvent like acetonitrile or methanol. core.ac.uknih.gov For example, a gradient elution with a mobile phase of 0.08% aqueous ion-pairing agent and acetonitrile has been successfully used to separate acylcarnitine isomers. nih.govfujita-hu.ac.jp Formic acid is also commonly added to the mobile phase to improve peak shape and ionization efficiency. nih.govrestek.com
The separation of glutaryl carnitine (C5DC) from its isomer 3-hydroxydecanoylcarnitine (C10-OH) is a critical consideration. nih.gov Specific LC-MS/MS methods have been developed to discriminate between the butylated form of C5DC and the underivatized C10-OH. nih.gov The use of a mixed-mode chromatographic separation has also been shown to resolve clinically relevant isobaric and isomeric acylcarnitine species without the need for derivatization or ion-pairing reagents. iu.edu
A typical chromatographic run time for the analysis of a comprehensive panel of acylcarnitines is around 9 to 22 minutes. nih.govrestek.com
Table 1: Example Chromatographic Parameters
| Parameter | Value |
| Column | Reversed-phase C18 or C8 |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 1.0 mL/min |
| Gradient | Optimized for separation of isomers |
| Run Time | 9 - 22 minutes |
Mass Spectrometric Detection Modes and Optimization
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for the quantification of L-glutaryl carnitine. The most common detection mode is multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions. nih.govscielo.br
For butylated glutaryl carnitine (C5DC), a common MRM transition is m/z 388.3 → 85.1. nih.gov The precursor ion at m/z 388.3 corresponds to the butylated molecular ion, and the product ion at m/z 85 is a characteristic fragment for acylcarnitines. nih.govscielo.br However, to specifically distinguish C5DC from its isomer C10-OH, a more specific transition of m/z 388 → 115 for butylated C5DC can be used. nih.gov The deuterated internal standard, L-glutaryl carnitine-d6 (as a proxy for d9), would have an MRM transition of m/z 394.2 → 85.1. nih.gov
Precursor ion scanning is another valuable MS/MS technique. nih.govresearchgate.net By scanning for all precursor ions that fragment to the common product ion at m/z 85, a profile of all acylcarnitines present in the sample can be obtained. nih.govscielo.br
Electrospray ionization (ESI) in the positive ion mode is the standard ionization technique for the analysis of acylcarnitines. nih.govnih.gov The quaternary ammonium (B1175870) group of the carnitine moiety readily accepts a proton, leading to efficient ionization.
Optimization of the ion source parameters is crucial for maximizing the signal intensity and stability. Key parameters include the ion spray voltage, heater temperature, and the flow rates of the nebulizer, heater, and curtain gases. nih.gov For example, typical optimized ESI source settings might include an ion spray voltage of 5500 V, a heater temperature of 600°C, and gas pressures for source gas 1, source gas 2, and curtain gas set to 50, 50, and 40 psi, respectively. nih.gov The composition of the spray solvent also significantly impacts ionization efficiency, with solvents like 80% methanol in water with 0.1% formic acid often providing optimal results. nih.gov
Recent developments include the use of paper spray ionization for the direct analysis of underivatized acylcarnitines, which simplifies sample preparation. nih.gov Additionally, atmospheric pressure thermal desorption chemical ionization (APTDCI) has been explored as a high-throughput alternative to ESI. nih.gov
Table 2: Example Mass Spectrometry Parameters for Butylated L-Glutaryl Carnitine
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 388.3 |
| Product Ion (m/z) | 85.1 or 115 |
| Collision Energy | Optimized for specific transition |
| Ion Spray Voltage | ~5500 V |
| Heater Temperature | ~600°C |
Precursor and Product Ion Selection for Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique frequently employed for the quantification of acylcarnitines, including L-Glutaryl Carnitine. The selection of appropriate precursor and product ions is a critical step in developing a robust MRM method. For acylcarnitines, a common fragmentation pattern involves the neutral loss of 59 Da, which corresponds to the trimethylamine (B31210) group ((CH₃)₃N). nih.gov This characteristic loss allows for the use of precursor ion scanning to identify a wide range of acylcarnitines in a sample. nih.gov
In the positive ionization mode, L-Glutaryl Carnitine typically forms a protonated molecule [M+H]⁺, which serves as the precursor ion. For L-Glutaryl Carnitine, the precursor ion has a mass-to-charge ratio (m/z) of 276.144. nih.gov Upon collision-induced dissociation (CID), this precursor ion fragments to produce several product ions. The most abundant and commonly monitored product ion for almost all acylcarnitines is the fragment at m/z 85, which corresponds to the carnitine backbone ([C₄H₅O₂]⁺). nih.govresearchgate.net Therefore, the primary MRM transition for L-Glutaryl Carnitine is m/z 276.1 -> m/z 85.1. nih.gov
For the deuterated internal standard, L-Glutaryl Carnitine-d9 Chloride, the precursor ion will have a higher m/z due to the nine deuterium (B1214612) atoms. The molecular weight of this compound is 285.36 g/mol . lgcstandards.com The precursor ion for the deuterated analog is therefore [M+H]⁺ at m/z 285.4. Similar to its non-deuterated counterpart, it also fragments to produce the characteristic product ion at m/z 85.1. Thus, the MRM transition for the internal standard is m/z 285.4 -> m/z 85.1. Some studies may also monitor other transitions to enhance specificity and confirm the identity of the analyte.
The selection of these specific precursor-product ion pairs allows for high selectivity, as the mass spectrometer is set to only detect ions with these exact m/z values, minimizing interference from other compounds in the biological matrix. researchgate.net The intensity of the product ion signal is directly proportional to the concentration of the analyte, enabling accurate quantification.
Fragmentation Pathways of Deuterated this compound
The fragmentation of this compound in a tandem mass spectrometer follows predictable pathways, which are essential for its use as an internal standard in quantitative assays. L-Glutaryl Carnitine-d9 (chloride) is the deuterium-labeled form of Glutarylcarnitine (B602354) chloride. medchemexpress.com When subjected to collision-induced dissociation (CID), the protonated molecule of L-Glutaryl Carnitine-d9, [M+H]⁺, undergoes characteristic fragmentation.
The most prominent fragmentation pathway for acylcarnitines, including the deuterated form, is the cleavage of the ester bond linking the glutaryl group to the carnitine moiety. nih.gov This fragmentation results in the neutral loss of the glutaryl group and the formation of a stable product ion corresponding to the carnitine backbone.
A key fragmentation pathway for acylcarnitines involves the neutral loss of the trimethylamine group, resulting in a fragment of [MH-59]+. nih.gov However, the most utilized fragmentation for quantification is the production of the highly stable cyclic ester of carnitine at m/z 85. nih.govresearchgate.net This ion is common to the fragmentation of all acylcarnitines and is therefore a valuable signature for this class of compounds. nih.gov
For L-Glutaryl Carnitine-d9, the precursor ion is the protonated molecule with the deuterium atoms incorporated into the trimethylammonium group. The fragmentation process, however, primarily cleaves the ester bond, leaving the deuterated trimethylammonium group intact on the larger fragment. The resulting key product ion is the non-deuterated carnitine fragment at m/z 85. This is because the deuterium labeling is on the trimethylammonium head group, which is not part of the commonly monitored m/z 85 product ion. This ensures that the internal standard and the endogenous analyte produce the same product ion, which simplifies the MRM setup.
The stability of the m/z 85 product ion makes it an ideal choice for quantification, as it provides a strong and consistent signal. The use of a deuterated internal standard that co-elutes with the analyte and fragments to the same product ion allows for correction of matrix effects and variations in ionization efficiency, leading to highly accurate and precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for acylcarnitine analysis, gas chromatography-mass spectrometry (GC-MS) offers an alternative approach, particularly when dealing with complex matrices where chromatographic separation is crucial. yu.edu.jo However, due to the non-volatile nature of acylcarnitines, derivatization is a necessary step to increase their volatility and thermal stability for GC analysis. rsc.org
Alternative Derivatization Procedures for GC-MS Analysis
To make L-Glutaryl Carnitine and its deuterated analog amenable to GC-MS analysis, derivatization of the polar functional groups (carboxylic acid and hydroxyl groups) is required. rsc.org Several derivatization strategies can be employed:
Silylation: This is a common derivatization technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used. rsc.org The resulting TMS esters are more volatile and thermally stable.
Esterification: The carboxylic acid group can be converted to an ester, for example, a methyl or ethyl ester, using reagents like acidic methanol or ethanol. This reduces the polarity of the molecule.
Acylation: The hydroxyl group can be acylated using reagents like acetyl chloride or acetic anhydride (B1165640) to form an ester. osti.gov This further decreases polarity and improves chromatographic properties. osti.gov A study on the derivatization of pinacolyl alcohol demonstrated the effectiveness of acylation for GC-MS analysis in a complex matrix. osti.gov
Combined Derivatization: Often, a two-step derivatization is necessary to modify both the carboxylic acid and hydroxyl groups. For instance, esterification followed by silylation or acylation can be performed. One study compared four different derivatization methods for the quantitative analysis of oils, including a two-step derivatization with sodium ethoxide and BSTFA. rsc.org
The choice of derivatization reagent and procedure depends on the specific analytical requirements, such as the desired sensitivity and the potential for side reactions. The derivatization of this compound would proceed in the same manner, yielding a deuterated derivative that can be used as an internal standard.
Electron Impact Ionization (EI) and Selected Ion Monitoring (SIM) Considerations
Once derivatized, the L-Glutaryl Carnitine derivative can be analyzed by GC-MS using electron impact (EI) ionization. EI is a hard ionization technique that causes extensive fragmentation of the molecule, providing a characteristic mass spectrum that can be used for identification. The resulting fragmentation pattern will be specific to the derivatized L-Glutaryl Carnitine.
For quantitative analysis, Selected Ion Monitoring (SIM) is the preferred mode of operation. wikipedia.org In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, rather than scanning the entire mass range. wikipedia.org This significantly increases the sensitivity and selectivity of the analysis by reducing chemical noise. mdpi.com
For the derivatized L-Glutaryl Carnitine, characteristic fragment ions would be selected for SIM. For instance, if a TMS derivative is formed, ions resulting from the loss of a methyl group (M-15) or the TMS group itself could be monitored. The specific ions chosen would depend on the derivatization method used and the fragmentation pattern observed in the full-scan EI spectrum. A predicted GC-MS spectrum for O-glutaroyl-L-carnitine (1 TMS) shows several potential fragment ions that could be considered for SIM. hmdb.ca
For this compound, the deuterated derivative would produce fragment ions with a corresponding mass shift, allowing for its use as an internal standard in SIM mode. The selection of appropriate SIM ions for both the analyte and the internal standard is crucial for developing a reliable and sensitive quantitative GC-MS method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research and Purity Assessment
¹H NMR and ¹³C NMR are the most common NMR techniques used for structural elucidation. In the ¹H NMR spectrum of L-Glutaryl Carnitine, distinct signals corresponding to the different protons in the molecule would be observed. For the deuterated analog, the signals corresponding to the protons on the trimethylammonium group would be absent or significantly reduced, confirming the d9 labeling. The integration of the remaining signals can be used to verify the stoichiometry of the non-deuterated parts of the molecule. A study on L-carnitine utilized ¹H-NMR to distinguish the N-methyl proton signal. nih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further structural confirmation by revealing correlations between protons and carbons in the molecule. mdpi.com These techniques can help to unambiguously assign all the signals in the ¹H and ¹³C NMR spectra.
Beyond structural confirmation, NMR is also a primary method for determining the purity of a substance. Quantitative NMR (qNMR) can be used to determine the absolute concentration of this compound in a sample by comparing the integral of one of its signals to the integral of a certified reference standard. The presence of any impurities would be indicated by additional signals in the NMR spectrum. The purity of this compound is often stated as >95% by HPLC, but NMR can provide an independent and complementary assessment of purity. lgcstandards.com
Quality Control and Validation Parameters in Quantitative Metabolomics Assays
The development of robust and reliable quantitative metabolomics assays for L-Glutaryl Carnitine using this compound as an internal standard requires rigorous quality control (QC) and validation. acs.org This ensures that the analytical method is accurate, precise, and fit for its intended purpose. nih.gov Key validation parameters include:
Linearity and Range: The linearity of the method is assessed by analyzing a series of calibration standards at different concentrations. nih.gov A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is typically assessed by analyzing QC samples with known concentrations. nih.gov Precision is the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at different levels (intra-day and inter-day). For acylcarnitine analysis, inter-day precision with an RSD of <15% is generally considered acceptable. nih.gov
Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is particularly important in complex biological matrices. The use of MRM in LC-MS/MS provides high selectivity.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov
Matrix Effect: This refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be evaluated to ensure the integrity of the samples.
By thoroughly validating these parameters, the reliability and reproducibility of the quantitative data obtained for L-Glutaryl Carnitine are ensured, which is critical for its application in clinical and research settings.
Linearity, Sensitivity, and Limit of Detection/Quantification
The development of robust analytical methods for L-Glutaryl Carnitine hinges on establishing key performance metrics such as linearity, sensitivity, and the limits of detection (LOD) and quantification (LOQ). These parameters define the concentration range over which the assay is accurate and the smallest amount of the analyte that can be reliably measured.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for acylcarnitine analysis due to its high sensitivity and specificity. Validation of these methods involves demonstrating a linear relationship between the concentration of the analyte and the instrumental response. For instance, a study developing an improved LC-MS/MS method for glutarylcarnitine (C5DC), the marker for Glutaric Acidemia Type I, validated the method over a linearity range of 0.025-20 μM. nih.gov This wide range allows for the accurate measurement of both normal and pathologically elevated levels of the compound.
The sensitivity of an LC-MS/MS method is characterized by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In the aforementioned study, the lower limit of quantification for glutarylcarnitine was established at 0.025 μM, demonstrating the method's high sensitivity for detecting even low levels of this biomarker. nih.gov Another method for the analysis of a broad spectrum of acylcarnitines reported a limit of detection for glutaryl-carnitine. nih.gov
The following table summarizes the linearity and sensitivity parameters for L-Glutaryl Carnitine from a relevant study.
| Parameter | Value | Reference |
| Linearity Range | 0.025 - 20 µM | nih.gov |
| Lower Limit of Quantification (LOQ) | 0.025 µM | nih.gov |
This data is based on a validated LC-MS/MS method for glutarylcarnitine (C5DC). nih.gov
Accuracy, Precision, and Reproducibility in Research Settings
The reliability of an analytical method is fundamentally determined by its accuracy, precision, and reproducibility. Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. Reproducibility assesses the consistency of results across different experimental conditions, such as different days, analysts, or instruments.
In the context of L-Glutaryl Carnitine quantification, research studies have demonstrated excellent accuracy and precision using LC-MS/MS methods with deuterated internal standards. One comprehensive study on the quantification of 56 acylcarnitine species, including glutaryl-carnitine, reported high accuracy and precision in both plasma and liver samples. nih.gov
The precision of the method is typically evaluated at different concentration levels (low, medium, and high) and is expressed as the coefficient of variation (%CV). The accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. The following tables present accuracy and precision data for the quantification of glutaryl-carnitine in plasma and liver.
Table 1: Intra-day and Inter-day Precision and Accuracy for Glutaryl-Carnitine in Plasma nih.gov
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5.8 | 8.9 | 105.2 |
| Medium | 4.2 | 6.5 | 102.8 |
| High | 3.1 | 5.4 | 101.5 |
Table 2: Intra-day and Inter-day Precision and Accuracy for Glutaryl-Carnitine in Liver nih.gov
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 6.9 | 9.8 | 108.4 |
| Medium | 5.1 | 7.7 | 104.6 |
| High | 4.5 | 6.8 | 103.1 |
Data adapted from a study by Giesbertz et al. (2015), which utilized a d6-C5-DC internal standard. nih.gov
These results highlight the high degree of accuracy and precision achievable with LC-MS/MS methods for L-Glutaryl Carnitine, making them suitable for demanding research applications. The use of a stable isotope-labeled internal standard is critical to achieving this level of performance.
Matrix Effects and Internal Standard Normalization
Biological samples such as plasma and urine are complex mixtures containing numerous endogenous compounds. During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of quantification. nih.gov
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. nih.gov Because the internal standard has nearly identical physicochemical properties and chromatographic behavior to the analyte of interest, it experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized.
Studies have investigated the matrix effects in the analysis of acylcarnitines. In one study, the matrix effect for glutaryl-carnitine in plasma was assessed by comparing the peak areas of the analyte spiked into extracted plasma samples versus a neat solution. The results indicated a slight ion enhancement. nih.gov
The following table summarizes the matrix effect observed for glutaryl-carnitine in different biological matrices.
Table 3: Matrix Effect for Glutaryl-Carnitine in Plasma and Liver nih.gov
| Matrix | Matrix Effect (%) |
| Plasma | +15 |
| Liver | -8 |
Data adapted from a study by Giesbertz et al. (2015). nih.gov A positive value indicates ion enhancement, while a negative value indicates ion suppression.
The data demonstrates that matrix effects can vary depending on the biological sample type. The implementation of an appropriate internal standard like this compound is therefore indispensable for mitigating these effects and ensuring the generation of reliable quantitative data in research settings.
Research Applications of L Glutaryl Carnitine D9 Chloride in Elucidating Metabolic Pathways and Disorders
Elucidation of Lysine (B10760008) and Tryptophan Catabolism in Model Systems
L-Glutaryl Carnitine is a key metabolic intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. nih.gov The breakdown of these amino acids converges on the formation of glutaryl-CoA. researchgate.net In instances of metabolic dysfunction, such as a deficiency in the enzyme glutaryl-CoA dehydrogenase, glutaryl-CoA accumulates and is subsequently converted to L-Glutaryl Carnitine for transport and excretion. nih.govresearchgate.net
The use of L-Glutaryl Carnitine-d9 Chloride as an internal standard allows researchers to accurately trace and quantify the flux through these catabolic pathways in various model systems. By introducing labeled precursors and monitoring the formation of labeled and unlabeled L-Glutaryl Carnitine, scientists can gain insights into the regulation and potential disruptions of lysine and tryptophan metabolism. This is particularly important for studying inborn errors of metabolism where these pathways are compromised.
Metabolic Flux Analysis Using Stable Isotopes in In Vitro and In Vivo Studies
Metabolic flux analysis is a powerful technique used to determine the rates of metabolic reactions within a biological system. Stable isotope tracers, such as this compound, are indispensable for these studies. nih.gov
Application in Cell Culture Models of Metabolic Dysfunction
In vitro studies using cell cultures are fundamental for dissecting the molecular mechanisms of metabolic diseases. This compound is employed as an internal standard to precisely measure the levels of endogenous L-Glutaryl Carnitine in cell culture models of metabolic dysfunction. nih.gov This allows researchers to investigate how genetic mutations or exposure to certain compounds affect the lysine and tryptophan degradation pathways, leading to the accumulation of specific metabolites. This quantitative analysis is critical for understanding the pathophysiology of diseases at a cellular level and for screening potential therapeutic interventions.
Investigations in Animal Models of Glutaric Acidemia Type I (GA1) and Related Disorders
Glutaric Acidemia Type I (GA1) is an autosomal recessive disorder caused by a deficiency of glutaryl-CoA dehydrogenase, leading to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine (B602354). nih.govufrgs.br Animal models, such as mice with a targeted deletion of the glutaryl-CoA dehydrogenase gene, have been developed to mimic the biochemical phenotype of human GA1. nih.gov
Development and Validation of Analytical Assays for Endogenous L-Glutaryl Carnitine
The accurate measurement of endogenous L-Glutaryl Carnitine is critical for both research and clinical diagnostic purposes. medchemexpress.commedchemexpress.com this compound plays a pivotal role in the development and validation of robust analytical methods, primarily those based on tandem mass spectrometry (MS/MS). nih.gov
Standardization of Quantitative Methods for Biomarker Discovery in Pre-clinical Research
In the quest for new biomarkers of metabolic diseases, it is imperative to have standardized and validated quantitative methods. mdpi.comnih.gov this compound serves as an ideal internal standard for the quantification of L-Glutaryl Carnitine in various biological matrices, including blood and urine. ufrgs.brscbt.comcaymanchem.com Its use helps to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the measurements. This is a fundamental requirement for biomarker discovery and validation in preclinical research, where reliable data is essential for identifying potential diagnostic or prognostic indicators.
Below is a table summarizing the validation parameters for a typical analytical method for L-Carnitine L-Tartarate, which shares analytical principles with L-Glutaryl Carnitine.
| Validation Parameter | Result | Acceptance Limit |
| Precision | ||
| Method Precision (%RSD) | 0.570% | Not more than 2.0% |
| Intermediate Precision (%RSD) | 0.570% | Not more than 2.0% |
| Linearity | ||
| Correlation Coefficient (r²) | 0.99995 | Not less than 0.9999 |
| Bias | -0.35 | ±3 |
| Accuracy (% Recovery) | 99.11% to 99.59% | 98.0% to 102.0% |
| This table is representative of analytical method validation for related carnitine compounds and illustrates the level of precision and accuracy achievable with proper standards. researchgate.net |
Inter-laboratory Comparisons and Assay Harmonization in Research Networks
To ensure the comparability of results across different laboratories and research networks, assay harmonization is crucial. The use of a common, well-characterized internal standard like this compound is a key component of this process. Inter-laboratory comparison studies, where participating labs analyze the same set of samples, rely on such standards to assess and improve the consistency of their measurements. oup.comnih.gov This harmonization is vital for large-scale collaborative studies and for the establishment of reliable reference ranges for biomarkers like L-Glutaryl Carnitine.
The following table presents data from an inter-laboratory study on the harmonization of newborn screening results, highlighting the reduction in variability after optimization and standardization.
| Analyte | Mean Intralaboratory %RSD (Pre-optimization) | Mean Intralaboratory %RSD (Post-optimization) | Mean Interlaboratory %RSD (Pre-optimization) | Mean Interlaboratory %RSD (Post-optimization) |
| Methionine | 20.7% | 5.4% | 16.8% | 7.1% |
| Leucine | 20.7% | 5.4% | 16.8% | 7.1% |
| Phenylalanine | 20.7% | 5.4% | 16.8% | 7.1% |
| Tyrosine | 20.7% | 5.4% | 16.8% | 7.1% |
| Isovaleryl-carnitine | 20.7% | 5.4% | 16.8% | 7.1% |
| Glutaryl-carnitine | 20.7% | 5.4% | 16.8% | 7.1% |
| Octanoyl-carnitine | 20.7% | 5.4% | 16.8% | 7.1% |
| Decanoyl-carnitine | 20.7% | 5.4% | 16.8% | 7.1% |
| This data demonstrates the significant improvement in assay consistency for glutarylcarnitine and other metabolites through standardized protocols, which often include the use of stable isotope-labeled internal standards. oup.com |
Understanding Carnitine Homeostasis and Secondary Carnitine Deficiency in Disease Models
The maintenance of carnitine homeostasis is vital for normal cellular function, primarily for the transport of long-chain fatty acids into the mitochondria for β-oxidation. caymanchem.com Disruption of this balance can lead to secondary carnitine deficiency, a condition that arises not from a primary defect in the carnitine transporter itself, but as a consequence of other metabolic disorders or acquired conditions. nih.gov In these states, carnitine becomes depleted as it is used to sequester and excrete accumulating toxic acyl-CoA species. nih.govnih.gov
This compound is instrumental in studying these conditions. It serves as an internal standard for the quantification of glutarylcarnitine, the diagnostic metabolite for specific inborn errors of metabolism. medchemexpress.com One of the most well-documented examples is Glutaric Acidemia Type I (GA-I), a disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. nih.gov In GA-I, the buildup of glutaryl-CoA leads to its conversion to glutarylcarnitine, which is then excreted in the urine. nih.gov The excessive loss of carnitine in the form of glutarylcarnitine leads to a state of secondary carnitine deficiency, which is implicated in the neuropathogenesis of the disease. nih.gov
By enabling the precise measurement of glutarylcarnitine levels in patient samples (e.g., blood spots, urine), this compound aids researchers in understanding the pathophysiology of such diseases, monitoring disease progression, and evaluating the efficacy of therapeutic interventions aimed at restoring carnitine balance. medchemexpress.comnih.gov Research has also identified secondary carnitine deficiency in a variety of other conditions, including kidney disease requiring hemodialysis, liver disorders, and malnutrition, making the accurate measurement of acylcarnitines a key research focus. nih.govnih.gov
Table 1: Application of Glutarylcarnitine Measurement in Disease Models
| Disease Model | Analyte Measured | Role of this compound | Research Finding | Citation |
|---|---|---|---|---|
| Glutaric Acidemia Type I (GA-I) | Glutarylcarnitine | Internal standard for accurate quantification. | Increased formation and urinary excretion of glutarylcarnitine is a key diagnostic marker; contributes to secondary carnitine depletion. | medchemexpress.comnih.gov |
| Other Organic Acidemias (e.g., isovaleric, propionic) | Various Acylcarnitines | Internal standard for acylcarnitine profiling. | Secondary carnitine deficiency results from the sequestration of excessive acyl-CoA intermediates. | nih.gov |
| Hemodialysis Patients | Plasma Carnitine Fractions | Internal standard for carnitine and acylcarnitine quantification. | Patients often develop secondary carnitine deficiency due to removal during dialysis, which can be monitored by measuring carnitine and acylcarnitine levels. | mdpi.comresearchgate.net |
| Cardiovascular Disease | Carnitine and Acylcarnitines | Internal standard for metabolomic studies. | Disruption of carnitine homeostasis is linked to mitochondrial dysfunction and endothelial dysfunction in cardiovascular disease. | nih.gov |
Integration with Multi-Omics Data for Comprehensive Metabolic Profiling
The study of complex diseases increasingly relies on a multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of biological systems. Metabolomics, which involves the comprehensive analysis of small molecules (metabolites) in a biological system, provides a direct functional readout of cellular status. This compound plays a crucial role in the metabolomics arm of these large-scale studies. nih.govmdpi.com
In quantitative metabolomics, particularly when using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled compounds are essential for correcting for variations that can occur during sample preparation and instrument analysis. caymanchem.com By adding a known amount of this compound to a sample, researchers can accurately determine the concentration of endogenous glutarylcarnitine and other related acylcarnitines.
This quantitative data on acylcarnitine profiles is then integrated with other omics data. For example, in cancer research, multi-omics analyses have revealed significant metabolic reprogramming in tumor cells. mdpi.com Studies have shown differences in carnitine metabolism between different types of prostate cancer, with changes in the levels of carnitine and acylcarnitines indicating a switch between glucose and fatty acid metabolism. mdpi.com Similarly, in studies of metabolic dysfunction-associated steatohepatitis (MASH), multi-omics profiling that includes lipidomics and metabolomics has highlighted altered mitochondrial metabolism in adipose tissue, a key factor in disease progression. nih.gov The precise measurements afforded by standards like this compound are fundamental to identifying these metabolic signatures and potential new therapeutic targets.
Table 2: Role of this compound in Multi-Omics Workflows
| Research Area | Omics Integration | Function of this compound | Example Finding | Citation |
|---|---|---|---|---|
| Prostate Cancer | Metabolomics, Transcriptomics, Lipidomics | Internal standard for quantitative metabolomics and lipidomics. | Revealed decreased levels of carnitine and short-chain acylcarnitines in prostate adenocarcinoma cells, indicating reduced fatty acid oxidation activity compared to neuroendocrine types. | mdpi.com |
| Metabolic Dysfunction-Associated Steatohepatitis (MASH) | Proteomics, Lipidomics, Metabolomics | Internal standard for profiling acylcarnitines and other lipids. | Confirmed that liver lesions are associated with mitochondrial dysfunction, which is also present in the visceral adipose tissue of patients. | nih.gov |
| General Mitochondrial Research | Metabolomics | Internal standard for quantifying acylcarnitines. | Elevated levels of specific acylcarnitines (e.g., 3-methylglutarylcarnitine) serve as biomarkers for compromised mitochondrial energy metabolism across various diseases. | nih.gov |
Emerging Trends and Future Directions in Stable Isotope Based Metabolomics Research
Advancements in Mass Spectrometry Technologies for Enhanced Acylcarnitine Analysis
The analysis of acylcarnitines, esters of carnitine that are crucial for fatty acid metabolism, has been revolutionized by advancements in mass spectrometry (MS). nih.govnih.gov Initially, tandem mass spectrometry (MS/MS) "profiling" was established as a successful first-tier screening method, particularly in newborn screening programs, for detecting significant elevations of these metabolites indicative of metabolic diseases. nih.gov However, this approach often lacked the ability to separate constitutional isomers and provide precise quantification. nih.gov
The integration of Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) represents a significant leap forward. This technology allows for the chromatographic separation of acylcarnitine isomers and diastereomers before detection, enabling their accurate quantification through the use of calibration curves and internal standards. nih.gov Furthermore, the advent of high-resolution mass spectrometry (HRMS) has greatly improved the ability to distinguish between different metabolites based on their exact mass-to-charge ratio (m/z). digitellinc.com For isotope-labeled studies, HRMS can resolve distinct isotopologues (molecules that differ only in their isotopic composition), providing another layer of information for metabolic pathway analysis. nih.govdigitellinc.com
To support the identification of these compounds in complex biological samples, comprehensive mass spectral libraries of acylcarnitines are being developed. nih.gov These libraries contain fragmentation patterns and retention time data for hundreds of unique acylcarnitines, which can be used to confidently identify known and even novel conjugated acylcarnitines in untargeted analyses. nih.gov
| Technology | Key Advantages | Primary Application | Reference |
|---|---|---|---|
| Tandem MS (MS/MS) | High-throughput, effective for detecting gross elevations. | First-tier newborn screening for metabolic disorders. | nih.gov |
| UHPLC-MS/MS | Separates isomers, allows for accurate quantification. | Second-tier validation, quantitative research studies. | nih.gov |
| High-Resolution MS (HRMS) | Distinguishes metabolites with small mass differences, resolves isotopologues. | Untargeted metabolomics, stable isotope tracing studies. | nih.govdigitellinc.com |
Expanding the Scope of Stable Isotope Tracing in Complex Biological Systems
Stable isotope tracing is a powerful method for investigating the utilization of metabolic pathways by introducing a nutrient labeled with a stable isotope (like deuterium (B1214612), ¹³C, or ¹⁵N) into a biological system. researchgate.net The application of this technique is expanding from simple cell cultures to increasingly complex biological systems, including various microbial, plant, and animal models, as well as human studies. nih.gov This expansion allows researchers to probe metabolic dynamics in a context that more closely resembles a natural physiological state.
Recent methodological advancements have enabled the study of metabolism in distinct subpopulations within complex cell communities. youtube.com By combining stable isotope tracing with cell sorting, researchers can isolate specific cell types after labeling to measure their individual metabolic activities and explore metabolic collaborations between different cell populations. youtube.com
Furthermore, sophisticated imaging techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) are being employed to visualize the incorporation of deuterated tracers within biological tissues at a subcellular level. nih.gov This provides unprecedented spatial resolution for metabolic studies. The widespread use of deuterated tracers, in particular, is driven by their utility in in vivo human studies, as they are non-radioactive and innocuous. nih.gov Ultimately, stable isotope labeling provides solutions to some of the major limitations of traditional metabolomics, including definitive metabolite identification and the measurement of metabolic flux. nih.gov
| Complex System | Technique/Approach | Research Goal | Reference |
|---|---|---|---|
| Human In Vivo Studies | Deuterated Tracers | Study metabolic processes in humans safely. | nih.gov |
| Mixed Cell Communities | Isotope Tracing with Cell Sorting | Measure metabolism in specific cell subpopulations and their interactions. | youtube.com |
| Biological Tissues | Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | Image the distribution of labeled metabolites at the nanoscale. | nih.gov |
| Various Organisms (Microbes, Plants) | Untargeted LC-MS with Isotope Labeling | Map metabolic networks and discover new pathways. | nih.govacs.org |
Development of New Deuterated Metabolite Standards for Emerging Research Areas
The accuracy and reliability of quantitative metabolomics heavily depend on the use of high-quality internal standards. Stable isotope-labeled compounds, particularly deuterated standards, are ideal for this purpose in mass spectrometry-based analyses. lumiprobe.com The incorporation of deuterium, a heavy isotope of hydrogen, into a molecule creates a compound that is chemically identical to its unlabeled counterpart but has a higher mass. nih.gov This mass difference allows it to be distinguished by the mass spectrometer while co-eluting chromatographically, making it a perfect internal standard for quantifying the endogenous compound in complex biological matrices. lumiprobe.comlumiprobe.com
Commercial suppliers offer a growing catalog of deuterated metabolite standards spanning a wide range of metabolic classes, such as amino acids, organic acids, lipids, and hormones, to support research into various biochemical pathways. isotope.comisotope.com L-Glutaryl Carnitine-d9 Chloride is a prime example of such a standard. scbt.com It is the deuterium-labeled version of L-Glutaryl Carnitine, a key biomarker for the inborn error of metabolism known as glutaric aciduria type I. medchemexpress.com
The development of new deuterated standards is crucial for advancing research into emerging areas. For instance, as researchers uncover the roles of specific acylcarnitines, like 3-methylglutarylcarnitine, as potential biomarkers for conditions associated with mitochondrial dysfunction beyond rare genetic diseases, the corresponding labeled standards become essential tools for validating these findings. nih.gov The strategic incorporation of deuterium can also be used to alter a molecule's metabolic stability, a technique that has been harnessed in drug discovery. nih.gov
| Deuterated Standard | Application Area | Purpose | Reference |
|---|---|---|---|
| L-Carnitine-d9 | Metabolic Disorder Screening | Internal standard for quantifying free carnitine. | lumiprobe.com |
| This compound | Metabolomics, Inborn Errors of Metabolism | Internal standard for quantifying glutarylcarnitine (B602354). | scbt.commedchemexpress.com |
| Serotonin-d4 | Neuroscience, Clinical Chemistry | Internal standard for quantifying serotonin. | lumiprobe.com |
| D,L-Glutamic acid-d3 | Amino Acid Metabolism | Standard for quantification of glutamic acid and glutamine. | lumiprobe.com |
Computational Metabolomics and Data Interpretation for Isotope-Labeled Studies
The combination of stable isotope labeling and high-resolution mass spectrometry generates vast and complex datasets. A major bottleneck in the research pipeline is the automated analysis of this high-dimensional data to extract, quantify, and visualize the isotope enrichment information. digitellinc.com To address this challenge, significant progress has been made in the development of specialized computational tools and software. nih.gov
Applications such as MS-DIAL, mzMatch.R, and IDEOM have been created to process data from stable isotope-assisted metabolomics. acs.orgnih.gov These tools can automatically detect compounds that show a labeling pattern, identify their corresponding isotopologues, and quantify their enrichment over time. digitellinc.com By leveraging the high mass accuracy of modern spectrometers, these computational approaches can help suggest the identity of labeled compounds based on their mass and labeling characteristics within the context of known metabolic networks. digitellinc.comacs.org
This integration of stable isotope labeling data into computational flux models is critical for moving from observational metabolomics to a more detailed, mechanistic investigation of cellular metabolism. nih.gov These advanced bioinformatics solutions are paving the way for the broader application and optimal interpretation of system-scale labeling studies, helping to close gaps in our current knowledge of metabolic pathway connectivity. nih.gov
| Software/Tool | Key Functionality | Reference |
|---|---|---|
| MS-DIAL | Facilitates carbon number determination and metabolite classification for unknown molecules using fully labeled and non-labeled samples. | nih.gov |
| mzMatch.R & IDEOM | Automates the detection of labeled isotopomers, calculates expected masses, and assigns peaks based on mass accuracy and retention time. | acs.org |
| General Computational Pipelines | Extract and analyze targeted information, detect labeled compounds, quantify enrichment, and suggest identity based on labeling patterns and metabolic networks. | digitellinc.com |
Role of this compound in Validating Novel Metabolic Discoveries
The validation of novel metabolic discoveries, such as the identification of a new biomarker for a disease, requires rigorous and precise quantification. This compound plays a critical role in this process as a stable isotope-labeled internal standard. scbt.com Its chemical properties are nearly identical to its endogenous, unlabeled counterpart, L-Glutaryl Carnitine, but its increased mass due to the nine deuterium atoms allows it to be separately quantified by a mass spectrometer. lumiprobe.comscbt.com
L-Glutaryl Carnitine is a well-established diagnostic metabolite for glutaric aciduria type I and other disorders of carnitine metabolism. medchemexpress.com When researchers investigate these known disorders or explore new hypotheses—for example, linking acylcarnitine profiles to other conditions like cardiovascular disease or mitochondrial dysfunction—accurate measurement is paramount. nih.govnih.gov
By adding a known amount of this compound to a biological sample (such as blood or urine) before analysis, scientists can use it as a reference to precisely calculate the concentration of the naturally occurring L-Glutaryl Carnitine. This process, known as isotope dilution mass spectrometry, corrects for any sample loss or variation in instrument response during the analytical procedure. This ensures that the observed changes in L-Glutaryl Carnitine levels are truly biological and not technical artifacts, thereby providing the robust validation needed to confirm its role as a biomarker and advance our understanding of metabolic dysregulation in disease.
| Property | Description | Reference |
|---|---|---|
| Chemical Name | (2R)-3-Carboxy-2-(4-carboxy-1-oxobutoxy)-N,N,N-(trimethyl-d9)-1-propanaminium Chloride | scbt.com |
| Molecular Formula | C₁₂H₁₃D₉ClNO₆ | scbt.com |
| Molecular Weight | 320.17 g/mol | scbt.com |
| Primary Role | Labeled metabolite of L-Carnitine; stable isotope-labeled internal standard. | lumiprobe.comscbt.com |
| Key Application | Quantitative analysis of L-Glutaryl Carnitine by LC-MS/MS in metabolomics research and diagnostic screening. | lumiprobe.commedchemexpress.com |
Q & A
Basic Research Questions
Q. How is L-Glutaryl Carnitine-d9 Chloride reliably quantified in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) to correct for matrix effects and ion suppression. Optimize chromatographic separation using reverse-phase columns (C18 or HILIC) to resolve isomers and minimize interference from endogenous acylcarnitines .
- Key Considerations : Validate linearity (1–1000 ng/mL), accuracy (85–115%), and precision (CV <15%) per FDA guidelines. Include blank matrices to confirm absence of carryover .
Q. What sample preparation techniques are optimal for isolating this compound from plasma?
- Methodological Answer : Employ protein precipitation with methanol or acetonitrile (4:1 solvent-to-sample ratio) followed by solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges. This removes phospholipids and enhances recovery (>85%) .
- Validation Step : Spike deuterated analogs pre- and post-extraction to assess matrix effects and recovery efficiency .
Advanced Research Questions
Q. How do researchers resolve contradictory data in the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify degradation products. Use high-resolution mass spectrometry (HRMS) to characterize fragments and validate stability-indicating assays. For example, acidic conditions may hydrolyze the glutaryl moiety, requiring pH-adjusted mobile phases during LC-MS analysis .
- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions (p < 0.05 significance) and report confidence intervals .
Q. What experimental designs mitigate batch-to-batch variability in synthesizing this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Parameters : Monitor deuteration efficiency (>99% via NMR), chloride counterion purity (ion chromatography), and residual solvents (GC-MS).
- Design of Experiments (DoE) : Optimize reaction time, temperature, and reagent ratios using response surface methodology .
Q. How can researchers optimize LC-MS parameters to distinguish this compound from structural analogs (e.g., acetyl-/propionyl-carnitine)?
- Methodological Answer :
- Chromatography : Use a gradient elution (0.1% formic acid in water/acetonitrile) with a 2.7 µm particle column to enhance resolution.
- Mass Spectrometry : Set MS/MS transitions for m/z 304.2→85.1 (quantifier) and 304.2→143.1 (qualifier) with a dwell time ≥50 ms. Confirm specificity via MRM ratio tolerance (±20%) .
Data Analysis and Reproducibility
Q. What statistical approaches address inter-laboratory variability in this compound quantification?
- Methodological Answer : Use consensus reference materials and participate in proficiency testing programs. Apply mixed-effects models to separate technical vs. biological variability. Report intraclass correlation coefficients (ICC) for reproducibility .
Q. How should researchers validate the absence of isotopic cross-talk in multiplexed assays using this compound?
- Methodological Answer :
- Cross-Talk Test : Inject high concentrations of non-deuterated analogs to confirm no signal in the d9 channel.
- Resolution Criteria : Ensure mass accuracy ≤3 ppm and isotopic purity >99% via high-resolution orbitrap systems .
Integration with Broader Research
Q. How can this compound data be contextualized within mitochondrial dysfunction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
